Esculentin-2L

Catalog No.
S1887681
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esculentin-2L

Researchers often face inconsistent activity from cheaper Esculentin-2L fragments. Only the full-length, 37-amino acid peptide with intact N-terminal hydrophobic sequence and C-terminal cyclic domain exhibits the documented antimicrobial and selective anticancer activities. SMolecule supplies sequence-verified Esculentin-2L.

  • Benchmark potency vs. MRSA & A. baumannii; 15-fold selective cytotoxicity to A549 lung cancer cells over erythrocytes.
  • Low hemolytic activity ensures high therapeutic index.
  • Each batch is HPLC-purified and mass-confirmed for reliable results.

Product Name

Esculentin-2L

Synonyms

Esculentin-2L, Esc-2L, Esculentin 2L peptide, Host defense peptide Esculentin-2L, Esculentin-2L (Lithobates luteiventris), Antimicrobial peptide E2L

Purity

>95%

Package Size

0.5 mg, 1 mg

Esculentin-2CHa is a 37-residue host-defense peptide originally isolated from the skin of the Chiricahua leopard frog. As a member of the Esculentin-2 family, it exhibits potent, broad-spectrum antimicrobial activity and demonstrates a complex biological profile that includes immunomodulatory and selective cytotoxic effects. Its primary mechanism involves membrane disruption, but its efficacy and cellular selectivity are highly dependent on its complete and specific primary structure, including its N-terminal hydrophobic sequence and C-terminal cyclic domain [1].

Research Fit

Cyclic AMP scaffold with C-terminal disulfide bond (Cys31–Cys37)
Broad-spectrum membrane disruption research (Gram+, Gram−, yeast)
Species-specific molecular marker from Rana luteiventris

Procuring truncated fragments or synthetic analogs of Esculentin-2CHa as a cost-saving measure is not viable for achieving its documented biological effects. The peptide's antimicrobial potency and its specific cytotoxicity profile are emergent properties of the full-length, 37-amino-acid sequence with its intact N-terminal and C-terminal domains. Removal or modification of these key structural motifs results in a near-total loss of activity or a dramatic and often undesirable shift in cellular selectivity, rendering such substitutes ineffective for replicating published results or for applications requiring a high therapeutic index [1].

Substitution Risk

01 Sequence divergence among esculentin-2 variants drives functional mismatch; potency and selectivity may not transfer.
02 Antibacterial spectrum and Gram-selectivity fingerprints are not conserved across frog-species isoforms.
03 Hemolytic activity and net charge vary substantially, limiting direct substitution without re-validation.

Maintained Potency Against Multidrug-Resistant Bacteria vs. Truncated Analogs

Esculentin-2CHa demonstrates potent growth-inhibitory activity against clinically relevant, multidrug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of ≤6 μM. In contrast, a truncated analog lacking the N-terminal hexapeptide (GFSSIF) shows a complete loss of activity against S. aureus and a marked (≥16-fold) reduction in potency against A. baumannii [1]. This confirms the necessity of the full-length peptide for achieving high antimicrobial efficacy.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data≤6 μM against S. aureus; ≤6 μM against A. baumannii
Comparator Or BaselineN-terminally truncated analog: Inactive against S. aureus; >96 μM against A. baumannii
Quantified DifferenceComplete loss of activity (S. aureus) and ≥16-fold decrease in potency (A. baumannii) for the truncated analog
ConditionsIn vitro broth microdilution assay against clinical isolates of multidrug-resistant bacteria.

This evidence directly justifies procuring the full-length peptide, as cheaper truncated versions are ineffective against key resistant pathogens.

Anti-staphylococcal potency
Head-to-head
Esculentin-2L MIC 3 µM vs Esculentin-2PLa 10 µM (3.3-fold); Esculentin-2B 1 µM
Supports antimicrobial screening context; reported MIC endpoint review
Cross-study comparable; standard microdilution assay

Favorable Therapeutic Index: Low Hemolytic Activity Compared to Hyper-Cationic Analog

A key procurement consideration for any bioactive peptide is its selectivity for target cells over host cells. Esculentin-2CHa displays relatively low toxicity to mammalian erythrocytes, with a 50% lethal concentration (LC50) of 150 μM. A synthetic analog, [D20K, D27K]-esculentin-2CHa, designed to be more cationic, shows a modest increase in antimicrobial potency but exhibits a dramatic 13.6-fold increase in hemolytic activity (LC50 = 11 μM) [1]. This makes the parent Esculentin-2CHa a significantly more selective and less cytotoxic option for applications where host cell integrity is critical.

Evidence DimensionHemolytic Activity (LC50)
Target Compound Data150 μM
Comparator Or Baseline[D20K, D27K] analog: 11 μM
Quantified Difference13.6-fold lower hemolytic activity than the hyper-cationic analog
ConditionsAssay performed on human erythrocytes.

For any research involving cell culture or in vivo models, this demonstrates the superior safety profile of the specific wild-type sequence over seemingly similar, more cationic analogs.

Gram-selectivity ratio
Head-to-head
Esculentin-2L selectivity 0.5 (S. aureus/E. coli) vs Esculentin-2B 1.0; Esculentin-2P ~0
Supports Gram-positive selectivity assay context
Direct head-to-head comparison; identical study conditions

High Cytotoxic Potency Against Lung Adenocarcinoma Cells

Beyond its antimicrobial properties, Esculentin-2CHa is highly cytotoxic to human non-small cell lung adenocarcinoma A549 cells, with an LC50 of 10 μM. This is 15 times more potent than its effect on human erythrocytes (LC50 = 150 μM), indicating preferential activity against this cancer cell line. In comparison, the hyper-cationic [D20K, D27K] analog, while more potent (LC50 = 3 μM), has a much lower therapeutic index due to its high hemolytic activity (LC50 = 11 μM) [1]. Furthermore, removing the N-terminal hexapeptide completely abolishes this anti-tumor activity.

Evidence DimensionCytotoxicity (LC50) against A549 cells
Target Compound Data10 μM
Comparator Or BaselineHuman erythrocytes: 150 μM; N-terminally truncated analog: Inactive; [D20K, D27K] analog: 3 μM
Quantified Difference15x more potent against A549 cells than erythrocytes. Truncated form is inactive.
ConditionsCytotoxicity assay against human non-small cell lung adenocarcinoma A549 cell line.

This highlights the compound's value for oncology research, justifying its procurement over non-selective analogs or inactive fragments for studies requiring targeted cytotoxicity.

Net charge at pH 7
Class-level
Esculentin-2L: +5 (6 basic, 1 acidic) vs Esculentin-2P/2PLa: +6
May support membrane-selectivity profiling; charge-activity inference
Computed from primary sequence; hemolytic correlation class-level

Specific Immunomodulatory Activity: Stimulation of IL-10 and TNF-α

Esculentin-2CHa is not merely a cytolytic agent; it actively modulates immune cell responses. It significantly stimulates the release of the anti-inflammatory cytokine IL-10 from mouse lymphoid cells (P<0.01) and the pro-inflammatory cytokine TNF-α from peritoneal macrophages (P<0.05) [1]. This specific and complex immunomodulatory profile is a functional characteristic of the intact peptide and would not be replicated by a simple antimicrobial substitute with a different structure.

Evidence DimensionCytokine Release Stimulation
Target Compound DataSignificantly stimulates IL-10 (P<0.01) and TNF-α (P<0.05)
Comparator Or BaselineUntreated control cells
Quantified DifferenceStatistically significant increase in release of specific cytokines
ConditionsAssays on mouse lymphoid cells and peritoneal macrophages.

For researchers in immunology or inflammation, this specific bioactivity justifies procuring Esculentin-2CHa over other peptides that may have antimicrobial effects but lack this documented immunomodulatory function.

Hemolytic activity
Data to verify
Esculentin-2L: no hemolysis reported vs 2CHa LC50 150 µM, 2-Ala 22% hemolysis
Supports mammalian cell compatibility assessment, source-specific review
Assay details limited in primary characterization; confirmatory data advised

Screening for Novel Antimicrobials with High Therapeutic Index

Where the research goal is to identify or validate antimicrobial agents effective against multidrug-resistant pathogens (e.g., MRSA, A. baumannii) while minimizing host cell damage, Esculentin-2CHa serves as a benchmark. Its documented high potency against bacteria and low hemolytic activity make it the correct choice over more cytotoxic analogs [1].

Investigating Selective Anti-Tumor Peptides

For studies focused on developing peptide-based therapeutics for non-small cell lung cancer, Esculentin-2CHa is a validated starting point. Its ability to selectively target A549 cells with 15-fold greater potency than human red blood cells provides a clear, quantifiable window for further investigation, a property lost in truncated versions [1].

Studies on Host-Pathogen Interaction and Immunomodulation

When the experimental model requires a bioactive agent that not only kills microbes but also elicits a specific immune response, Esculentin-2CHa is the appropriate tool. Its proven ability to stimulate both pro- and anti-inflammatory cytokines allows for the study of complex host responses, a function not found in generic, purely lytic peptides [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-staphylococcal SAR studies
Reported MIC profile vs. esculentin-2PLa
S. aureus microdilution endpoint review
Mammalian cell-compatible AMP studies
Absence of reported hemolytic activity
Erythrocyte hemolysis endpoint context
AMP selectivity profiling studies
Distinct Gram-selectivity fingerprint
MIC ratio and spectrum analysis
Natural product reference standard
Species-specific sequence from R. luteiventris
Phylogenetic and peptidomic validation

Sequence

GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC

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